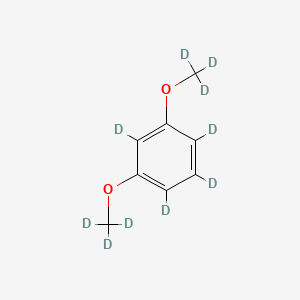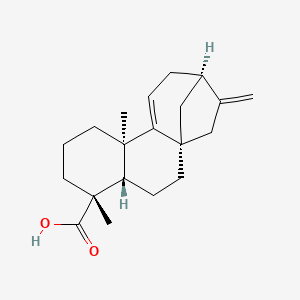
Grandiflorenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandiflorenic acid can be synthesized through various methods. One common approach involves the esterification of this compound with diazomethane in an ethereal solution, producing this compound methyl ester . This reaction typically requires the presence of N-nitroso-methyl urea and aqueous potassium hydroxide (KOH) as reagents .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Montanoa tomentosa. The extraction process includes solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) procedures . Additionally, in vitro culture techniques using callus and cell suspension batch cultures have been employed to produce this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Grandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, selective hydrogenation can convert this compound to dihydro-grandiflorenic acid and tetrahydro-grandiflorenic acid .
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound derivatives.
Substitution: Diazomethane in an ethereal solution is used for esterification reactions.
Major Products Formed:
- Dihydro-grandiflorenic acid
- Tetrahydro-grandiflorenic acid
- This compound methyl ester
Scientific Research Applications
Grandiflorenic acid has a wide range of scientific research applications:
- Chemistry: It is used in compound screening libraries and metabolomics research .
- Biology: this compound exhibits antibacterial, anti-inflammatory, and antileishmanial properties .
- Medicine: It shows promise as an anticancer agent by inhibiting cell proliferation and reducing cell size in various tumor cell lines . Additionally, it has antifertility properties by affecting hormones and adrenergic pathways in the uterus .
- Industry: this compound is used in the production of natural products and nutraceuticals .
Mechanism of Action
The mechanism of action of grandiflorenic acid involves several pathways:
- Induction of Reactive Oxygen Species (ROS): this compound increases oxidative stress in target cells .
- Mitochondrial Depolarization: It causes mitochondrial depolarization, leading to cell death .
- Apoptosis-like Mechanism: this compound promotes apoptosis-like cell death in promastigotes and affects amastigotes by increasing total iron-bound capacity .
- Immunomodulation: It influences immune responses by increasing tumor necrosis factor-alpha (TNF-α) and reducing interleukin-6 (IL-6) levels in infected macrophages .
Comparison with Similar Compounds
Grandiflorenic acid is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
- Kaurenoic acid: Another diterpenoid with similar anti-inflammatory and antibacterial properties .
- Abietic acid: Known for its anti-inflammatory and antimicrobial activities .
- Dehydroabietic acid: Exhibits antibacterial and anticancer properties .
This compound stands out due to its broader range of biological activities and its potential as an anticancer and antifertility agent .
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18-,19-,20-/m1/s1 |
InChI Key |
RJIPNPHMQGDUBW-RFGKEDTNSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


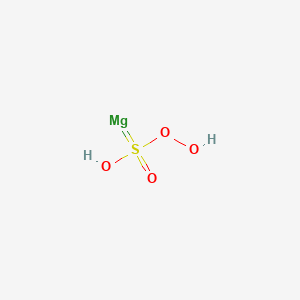
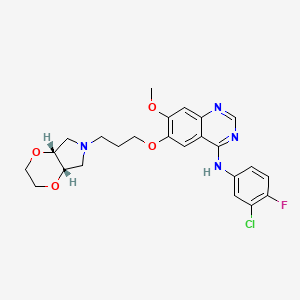
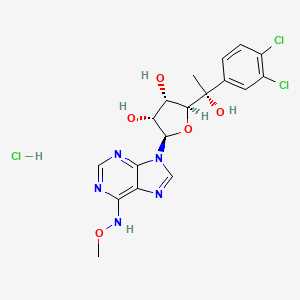

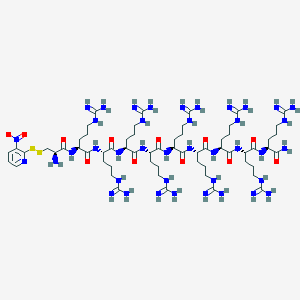
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
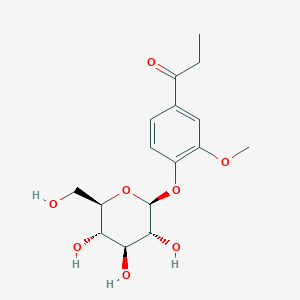
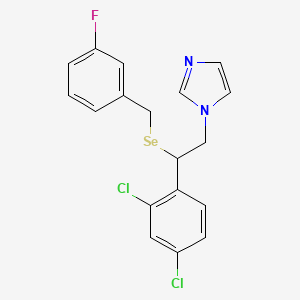
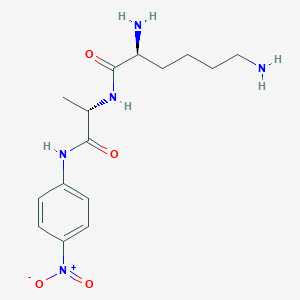
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
